![molecular formula C20H15FN4O4S B2917222 N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea CAS No. 1115908-65-0](/img/structure/B2917222.png)

N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

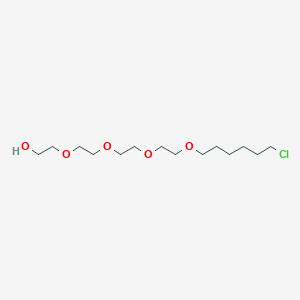

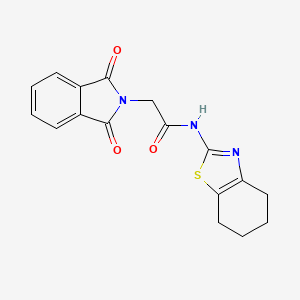

The compound “N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N’-(3-methoxypropyl)urea” is a urea derivative with an indole and an ethylphenyl group attached to the nitrogen atoms of the urea . Urea derivatives are often used in medicinal chemistry due to their bioactivity .

Molecular Structure Analysis

The compound contains an indole ring, which is a fused benzene and pyrrole ring, and a phenyl ring attached to one of the nitrogen atoms of the urea . The other nitrogen atom of the urea is attached to a methoxypropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives are typically solid at room temperature . The presence of the indole and phenyl rings suggests that this compound would be relatively non-polar and thus have low solubility in water .科学的研究の応用

Directed Lithiation of Urea Derivatives

Keith Smith, G. El‐Hiti, and M. Alshammari (2013) explored the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds. They found that these urea derivatives can be doubly lithiated on nitrogen and ortho to the directing metalating group, leading to high yields of substituted products, showing the compound's potential in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Antitumor Activities and Docking Study

A study by Ch Hu et al. (2018) involved the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, a structurally similar compound, and its antitumor activities were analyzed through MTT assay. Additionally, docking into the CDK4 protein was performed to understand its interaction with active site residues, highlighting its potential in cancer research (Hu et al., 2018).

Synthesis of Urea Derivatives for Enzyme Inhibition

Sana Mustafa, S. Perveen, and Ajmal Khan (2014) synthesized several urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and studied their inhibition of various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. This research demonstrates the compound's relevance in developing enzyme inhibitors (Mustafa, Perveen, & Khan, 2014).

Urea Derivatives in Neuroprotection and Parkinson's Disease

F. Azam, Ismail A. Alkskas, and M. Ahmed (2009) designed and synthesized urea derivatives to evaluate their antiparkinsonian activity. Their study showed significant neuroprotective properties, suggesting a possible application in Parkinson's disease treatment (Azam, Alkskas, & Ahmed, 2009).

Urea Derivatives as Cytokinin-like Compounds in Plant Biology

A. Ricci and C. Bertoletti (2009) discussed urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, which show cytokinin-like activity, influencing plant cell division and differentiation. Their review highlights the compound's importance in plant morphogenesis studies (Ricci & Bertoletti, 2009).

作用機序

将来の方向性

特性

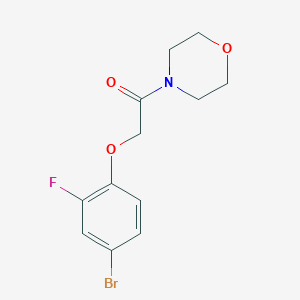

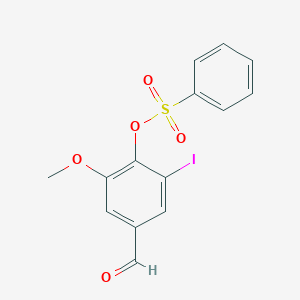

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O4S/c1-30(28,29)17-8-6-16(7-9-17)24-18(26)12-25-19(13-2-4-15(21)5-3-13)23-11-14(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWDVBURZMEGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2917141.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2917142.png)

![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)

![1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2917151.png)

![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)